molecular formula C18H19N3O4 B2667687 N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-17-7

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2667687
CAS RN: 477855-17-7
M. Wt: 341.367
InChI Key: NQMFEZNWAPYEEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized as a derivative of dithiolopyrrolone and has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . However, it does not display the same level of effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Inhibition of Bacterial RNA Polymerase

The compound has been found to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This makes it a potential candidate for developing potent bacterial RNAP inhibitors .

Potential Therapeutic Applications

Also known as DPI-3290, this compound has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects on various cellular processes.

Inhibition of Protein Kinases

The mechanism of action of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves the inhibition of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling.

Inhibition of Phosphodiesterases

In addition to protein kinases, this compound has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, it can modulate cellular processes and reduce disease progression.

Effects on Cancer Cells

In cancer cells, N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. This suggests potential applications in cancer therapy.

Effects on Immune Cells

In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. This could have implications for the treatment of inflammatory diseases.

Effects on Neurons

In neurons, N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to enhance synaptic plasticity and reduce neuroinflammation. This suggests potential applications in the treatment of neurological disorders.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level.

Safety and Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMFEZNWAPYEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

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